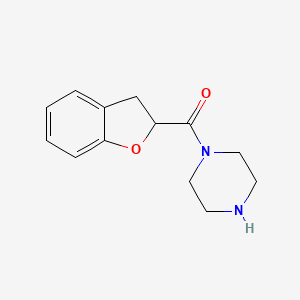
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate: is an organic compound characterized by its intricate structure featuring several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps starting from basic organic compounds.
Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure the desired yield and purity of the final product.
Typical steps may involve nucleophilic substitution, amide formation, and esterification reactions.
Industrial Production Methods:
On an industrial scale, this compound can be produced through a streamlined process involving large reactors and optimized reaction conditions to maximize efficiency and minimize costs.
Quality control measures, such as chromatography and spectroscopy, are employed to ensure the product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target various functional groups, such as the oxadiazole ring, to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying specific parts of its structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenating agents or alkylating agents in the presence of bases or acids.
Major Products Formed:
Oxidation may produce carboxylic acids or ketones.
Reduction typically yields amines or alcohols.
Substitution reactions can lead to a wide range of derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Used as a building block for synthesizing more complex molecules in organic synthesis.
Serves as a probe in mechanistic studies of organic reactions.
Biology:
Employed in the study of biological pathways and interactions due to its specific functional groups.
Used as a ligand in receptor binding studies.
Medicine:
Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Used in drug development as a scaffold for designing new therapeutic agents.
Industry:
Utilized in the production of specialty chemicals and materials.
Investigated for use in coatings, polymers, and other advanced materials.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The presence of multiple functional groups allows it to engage in diverse biochemical pathways, thereby influencing various biological processes.
Comparaison Avec Des Composés Similaires
Methyl 4-(2-(4-(3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Methyl 4-(2-(4-(3-(p-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Methyl 4-(2-(4-(3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
These similar compounds vary in their substituents on the oxadiazole ring, which can alter their chemical and biological properties.
Conclusion
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a multifaceted compound with significant applications in scientific research
Propriétés
IUPAC Name |
methyl 4-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-5-17(6-4-16)22-26-23(32-27-22)18-11-13-28(14-12-18)15-21(29)25-20-9-7-19(8-10-20)24(30)31-2/h3-10,18H,11-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKFNCHIMVDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2743566.png)
![1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidin-3-ol](/img/structure/B2743568.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2743570.png)
![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)


![N-(2-methoxyethyl)-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2743581.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)



